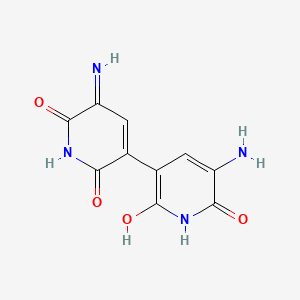

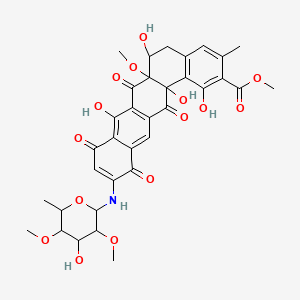

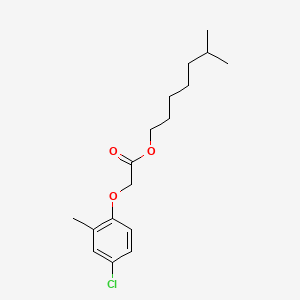

![molecular formula C8H12N2O2 B1217812 6,9-Diazaspiro[4.5]décane-7,10-dione CAS No. 90392-32-8](/img/structure/B1217812.png)

6,9-Diazaspiro[4.5]décane-7,10-dione

Vue d'ensemble

Description

6,9-Diazaspiro[4.5]decane-7,10-dione (DAD) is a bicyclic ketone that has been studied extensively for its potential applications in various fields of scientific research. It is a versatile compound that can be used as a starting material for various synthetic reactions, as well as a model compound for the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Développement de médicaments anticonvulsivants

6,9-Diazaspiro[4.5]décane-7,10-dione : les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticonvulsivants. En particulier, les composés avec cette structure ont montré des résultats prometteurs dans les études précliniques. Par exemple, un dérivé a démontré une ED50 de 0,0043 mmol/kg dans le criblage scPTZ, indiquant une puissance significativement supérieure à celle des anticonvulsivants traditionnels comme le phénobarbital et l'éthosuximide . Cela suggère que des modifications du squelette de la This compound pourraient conduire au développement de nouveaux médicaments antiépileptiques.

Mécanisme D'action

Target of Action

The primary targets of 6,9-Diazaspiro[4.5]decane-7,10-dione are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound forms three carbon-carbon bonds in a domino reaction, which involves highly regioselective c–c coupling and spiro scaffold steps .

Biochemical Pathways

The compound’s interaction with unactivated yne-en-ynes in the presence of Pd (OAc)2–PPh3 leads to the formation of diazaspiro decane with exocyclic double bonds .

Analyse Biochimique

Biochemical Properties

6,9-Diazaspiro[4.5]decane-7,10-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can alter the enzyme’s activity, leading to changes in metabolic flux and metabolite levels. The nature of these interactions is often characterized by binding affinities and the specific sites on the enzymes where 6,9-Diazaspiro[4.5]decane-7,10-dione binds .

Cellular Effects

The effects of 6,9-Diazaspiro[4.5]decane-7,10-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses. Additionally, 6,9-Diazaspiro[4.5]decane-7,10-dione can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of 6,9-Diazaspiro[4.5]decane-7,10-dione involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, 6,9-Diazaspiro[4.5]decane-7,10-dione can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,9-Diazaspiro[4.5]decane-7,10-dione can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6,9-Diazaspiro[4.5]decane-7,10-dione remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of 6,9-Diazaspiro[4.5]decane-7,10-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that there is a threshold dose below which 6,9-Diazaspiro[4.5]decane-7,10-dione is effective without causing harm. Exceeding this threshold can result in toxicity, manifesting as cellular damage or other adverse effects .

Metabolic Pathways

6,9-Diazaspiro[4.5]decane-7,10-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites. These interactions can lead to changes in metabolic flux, affecting the levels of metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 6,9-Diazaspiro[4.5]decane-7,10-dione within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 6,9-Diazaspiro[4.5]decane-7,10-dione can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of 6,9-Diazaspiro[4.5]decane-7,10-dione is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of 6,9-Diazaspiro[4.5]decane-7,10-dione is crucial for elucidating its mechanism of action .

Propriétés

IUPAC Name |

6,9-diazaspiro[4.5]decane-7,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-6-5-9-7(12)8(10-6)3-1-2-4-8/h1-5H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIECEEBDBCGPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)NCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238161 | |

| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90392-32-8 | |

| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090392328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane-7,10-dione scaffold in relation to the antibiotic bicyclomycin?

A1: Research suggests that the 6,9-Diazaspiro[4.5]decane-7,10-dione core structure, particularly when modified with specific functional groups, can mimic certain aspects of bicyclomycin's reactivity. [] Scientists have synthesized compounds like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione to study how structural variations impact the chemical behavior compared to bicyclomycin. This research aims to understand the key structural elements of bicyclomycin responsible for its biological activity. []

Q2: Can you provide an example of how the structure of 6,9-Diazaspiro[4.5]decane-7,10-dione derivatives influences their chemical reactivity?

A2: Studies comparing 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione (a simplified analog) to bicyclomycin reveal that modifications to the terminal double bond in these compounds proceed through a common reactive intermediate, an α,β-unsaturated ring imine. [] This finding highlights how specific structural features within the 6,9-Diazaspiro[4.5]decane-7,10-dione scaffold dictate its chemical transformation pathways.

Q3: Has the crystal structure of any 6,9-Diazaspiro[4.5]decane-7,10-dione derivative been solved? What insights does it provide?

A3: Yes, the crystal structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been determined using X-ray crystallography. [, ] This compound, featuring a methyl group at the 8-position, exhibits a distinct conformation. The piperazine-2,5-dione ring adopts a slight boat conformation, while the five-membered ring exists in an envelope conformation. [] These structural details are crucial for understanding the compound's interactions in biological systems.

Q4: Are there any applications of 6,9-Diazaspiro[4.5]decane-7,10-dione derivatives in drug delivery?

A4: Research indicates that (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione (alaptide) shows promise as a potential transdermal permeation enhancer. [] Studies demonstrate its ability to improve the permeation of acyclovir through pig ear skin, particularly in formulations simulating semi-solid dosage forms. [] This suggests that alaptide could play a role in enhancing drug delivery through the skin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

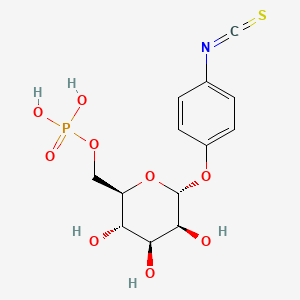

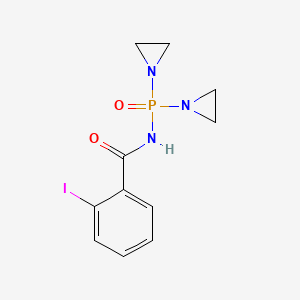

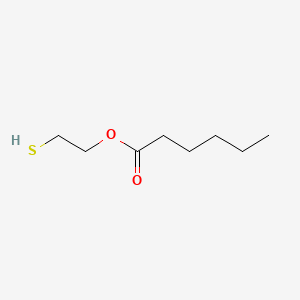

![(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1217737.png)

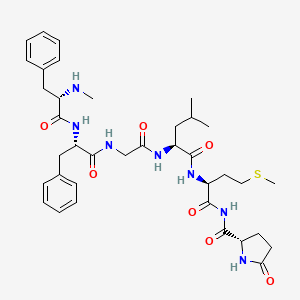

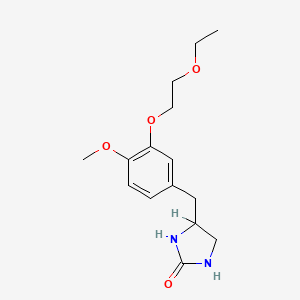

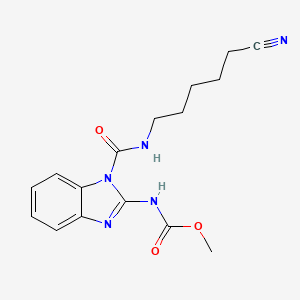

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

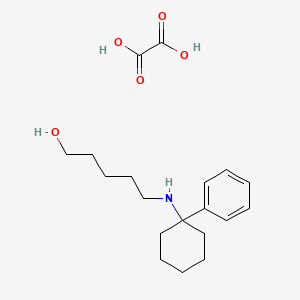

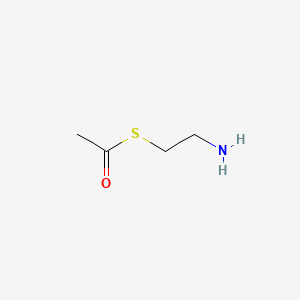

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)